Cas no 921791-38-0 (4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a specialized organic compound with notable structural features. This compound exhibits high purity and stability, making it ideal for research and development applications. Its unique 1,6-dihydropyridazine-3-carboxamide core confers versatile reactivity, while the 4-methoxy and 4-methylphenyl substituents enhance its solubility and bioavailability. This compound is suitable for various synthetic pathways, including pharmaceutical and agrochemical applications.
4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide structure
921791-38-0 structure
Product Name:4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No:921791-38-0
MF:C17H21N3O3
MW:315.366944074631
CID:6603163
PubChem ID:8555454
Update Time:2025-07-19

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
    • 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
    • AKOS024628897
    • 921791-38-0
    • F2213-0362
    • N-isobutyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
    • Inchi: 1S/C17H21N3O3/c1-11(2)10-18-17(22)16-14(23-4)9-15(21)20(19-16)13-7-5-12(3)6-8-13/h5-9,11H,10H2,1-4H3,(H,18,22)
    • InChI Key: JUIUXITUMJPCPF-UHFFFAOYSA-N
    • SMILES: C1(C(NCC(C)C)=O)=NN(C2=CC=C(C)C=C2)C(=O)C=C1OC

Computed Properties

  • Exact Mass: 315.15829154g/mol
  • Monoisotopic Mass: 315.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 71Ų

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pricemore >>

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Additional information on 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Professional Introduction to 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 921791-38-0)

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, identified by its CAS number 921791-38-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including an amide moiety and aromatic rings, makes it a versatile candidate for further chemical manipulation and biological evaluation.

The compound's structure is characterized by a pyridazine core, which is a six-membered aromatic ring containing two nitrogen atoms. This core is further substituted with various functional groups that enhance its chemical reactivity and biological activity. Specifically, the molecule incorporates a 4-methoxy group at the 1-position of the pyridazine ring, a 4-methylphenyl group at the 1-position of the amide moiety, and a N-(2-methylpropyl) group at the 3-position of the amide. Additionally, the presence of a 6-oxo group at the 6-position of the pyridazine ring contributes to its unique electronic properties and potential interactions with biological targets.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Pyridazine derivatives, in particular, have shown promise as intermediates in the synthesis of various bioactive molecules. The compound 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents an advanced scaffold that could be further modified to develop novel therapeutic agents. Its structural features make it a suitable candidate for exploring new chemical space and identifying compounds with improved pharmacokinetic profiles.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include condensation reactions to form the pyridazine core, followed by functional group transformations such as methylation and amidation. Advanced synthetic techniques, such as transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling reactions, can be employed to enhance the efficiency of these processes. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products.

Beyond its synthetic significance, this compound has potential applications in medicinal chemistry. The pyridazine core is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of different substituents can modulate these activities and lead to the discovery of more potent and selective drugs. For instance, studies have shown that pyridazine derivatives can interact with enzymes and receptors involved in cancer progression, making them attractive candidates for further investigation.

In addition to its therapeutic potential, this compound can serve as a valuable tool for mechanistic studies in drug discovery. By understanding how different functional groups influence its biological activity, researchers can gain insights into structure-activity relationships (SAR) and develop more effective drug candidates. Computational methods such as molecular docking and quantum mechanical calculations can be used to predict how this compound interacts with biological targets at the molecular level.

The latest research in this area has highlighted the importance of heterocyclic compounds in developing new treatments for various diseases. Pyridazine derivatives have been extensively studied for their ability to modulate enzyme activity and receptor binding. For example, recent studies have demonstrated that certain pyridazine-based compounds can inhibit kinases involved in cancer cell proliferation. These findings underscore the potential of this class of molecules as therapeutic agents.

The development of new synthetic methodologies is also crucial for advancing research in this field. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of complex molecules like 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. These methods not only improve yield but also reduce waste generation, making them more environmentally sustainable.

In conclusion, 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 921791-38-0) is a promising compound with significant potential in pharmaceutical chemistry. Its complex structure and diverse functional groups make it an ideal candidate for further exploration in drug discovery. By leveraging advanced synthetic techniques and computational methods, researchers can uncover new therapeutic applications for this molecule and related derivatives.

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